1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride
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Overview
Description
1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of an ethanethiol group attached to the imidazole ring, and it exists as a monohydrochloride salt. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the intramolecular cyclization of amines, followed by elimination and aromatization reactions . Industrial production methods often utilize transition-metal-free conditions to achieve high yields and purity .
Chemical Reactions Analysis
1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions . Additionally, the compound’s thiol group can undergo redox reactions, impacting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1H-Imidazole-1-ethanethiol, 4,5-dihydro-, monohydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecenyl-4,5-dihydro-, monohydrochloride: This compound has a similar imidazole core but differs in the substituent attached to the ring.
1H-Imidazole, 4,5-dihydro-2-methyl-:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: This compound features mesityl groups and exists as a tetrafluoroborate salt. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
153715-02-7 |
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Molecular Formula |
C5H11ClN2S |
Molecular Weight |
166.67 g/mol |
IUPAC Name |
2-(4,5-dihydroimidazol-1-yl)ethanethiol;hydrochloride |
InChI |
InChI=1S/C5H10N2S.ClH/c8-4-3-7-2-1-6-5-7;/h5,8H,1-4H2;1H |
InChI Key |
XJQRQGFHKCURAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCS.Cl |
Origin of Product |
United States |
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